Methyl 1-[6-(8-methoxycarbonyl-1-azoniabicyclo[2.2.2]oct-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane-8-carboxylate diiodide
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Overview
Description
1,1’-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester is a chemical compound with the molecular formula C24-H42-N2-O4.2I and a molecular weight of 676.48 . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The preparation of 1,1’-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester involves synthetic routes that typically include the reaction of quinuclidine derivatives with hexamethylene diiodide under specific conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms with different chemical properties.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Scientific Research Applications
1,1’-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has applications in biological studies, particularly in understanding molecular interactions and pathways.
Medicine: This compound is explored for its potential therapeutic effects and drug development.
Industry: It is used in industrial processes that require specific chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1,1’-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester can be compared with other similar compounds, such as:
Quinuclidine derivatives: These compounds share a similar quinuclidine structure but differ in their functional groups and properties.
Properties
CAS No. |
101611-66-9 |
---|---|
Molecular Formula |
C24H42I2N2O4 |
Molecular Weight |
676.4 g/mol |
IUPAC Name |
methyl 1-[6-(3-methoxycarbonyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane-3-carboxylate;diiodide |
InChI |
InChI=1S/C24H42N2O4.2HI/c1-29-23(27)21-17-25(13-7-19(21)8-14-25)11-5-3-4-6-12-26-15-9-20(10-16-26)22(18-26)24(28)30-2;;/h19-22H,3-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
HACWHPLOPMLTCY-UHFFFAOYSA-L |
SMILES |
COC(=O)C1C[N+]2(CCC1CC2)CCCCCC[N+]34CCC(CC3)C(C4)C(=O)OC.[I-].[I-] |
Canonical SMILES |
COC(=O)C1C[N+]2(CCC1CC2)CCCCCC[N+]34CCC(CC3)C(C4)C(=O)OC.[I-].[I-] |
Synonyms |
methyl 1-[6-(8-methoxycarbonyl-1-azoniabicyclo[2.2.2]oct-1-yl)hexyl]-1 -azoniabicyclo[2.2.2]octane-8-carboxylate diiodide |
Origin of Product |
United States |
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